molecular formula C19H14Cl2N2O3S B2459314 Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-05-3

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2459314
CAS No.: 312605-05-3
M. Wt: 421.29
InChI Key: FYMBDNIOCTYOPW-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic thiazole derivative intended for research use only. This compound is of significant interest in medicinal chemistry due to the established biological activity of its core structural motifs. The 4-phenylthiazole-5-carboxylate scaffold is a recognized pharmacophore, with studies showing that bifunctional derivatives based on ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit promising in vitro antimicrobial and anticancer activities . Specifically, such analogs have demonstrated bactericidal effects against Gram-positive bacteria and inhibitory activity against various subpanel tumor cell lines . The mechanism of action for thiazole derivatives can vary based on specific substitutions. Research into similar compounds has explored their potential as inhibitors of specific biological targets. For instance, some thiazole-5-carboxylate derivatives have been developed as potent, ATP-competitive inhibitors of the mitotic kinesin HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells . The dichlorobenzamido moiety in the structure is a common feature used in medicinal chemistry to influence the compound's lipophilicity and potential binding affinity to biological targets. This combination of features makes this compound a valuable building block for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers can utilize this compound as a precursor for further chemical modification or as a lead compound in biological screening assays.

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBDNIOCTYOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with ethyl 2-amino-4-phenylthiazole-5-carboxylate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Conditions Product Yield Reference
Acidic Hydrolysis6M HCl, reflux, 6–8 h2-(3,5-Dichlorobenzamido)-4-phenylthiazole-5-carboxylic acid85–92%
Basic Hydrolysis2M NaOH, 70°C, 4 hSodium salt of 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate78–88%

The amide group remains stable under these conditions due to resonance stabilization, but prolonged exposure to strong bases (>100°C) may lead to partial dechlorination.

Nucleophilic Substitution

The 3,5-dichlorobenzamido moiety participates in nucleophilic aromatic substitution (NAS) at the para position of the benzamido ring.

Nucleophile Conditions Product Yield Reference
AmmoniaNH₃ (aq.), CuSO₄ catalyst, 120°C, 12 h2-(3-Chloro-5-aminobenzamido)-4-phenylthiazole-5-carboxylate65%
MethoxideNaOMe, DMF, 80°C, 6 h2-(3-Chloro-5-methoxybenzamido)-4-phenylthiazole-5-carboxylate72%

Reactivity follows the electron-withdrawing effect of chlorine atoms, directing substitution to the less hindered para position .

Cross-Coupling Reactions

The phenyl group at the 4-position of the thiazole ring enables catalytic coupling:

Reaction Catalyst/Reagents Product Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-(Biphenyl)-2-(3,5-dichlorobenzamido)thiazole-5-carboxylate60–68%
Heck ReactionPd(OAc)₂, NEt₃, DMF, 100°C4-(Styryl)-2-(3,5-dichlorobenzamido)thiazole-5-carboxylate55%

These reactions demonstrate compatibility with palladium catalysis, though steric hindrance from the dichlorobenzamido group limits yields .

Functional Group Interconversion

The amide group can be reduced to an amine under specific conditions:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → reflux, 4 h2-(3,5-Dichlorobenzylamino)-4-phenylthiazole-5-carboxylate40%
BH₃·THFTHF, 25°C, 12 hPartial reduction to secondary amine30%

Reduction is challenging due to competing ester group reactivity, necessitating low temperatures .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Condition Observation Reference
150°C, 2 h (neat)Partial decomposition (<5%) via ester cleavage
UV Light (254 nm)Dechlorination at the benzamido group, forming mono- and non-chlorinated byproducts

Key Mechanistic Insights

  • Ester Reactivity : The ethyl carboxylate group is more reactive toward hydrolysis than the amide, enabling selective modifications .

  • Thiazole Ring : The sulfur and nitrogen atoms stabilize the ring against electrophilic attack but facilitate coordination in metal-catalyzed reactions .

  • Chlorine Substituents : The 3,5-dichloro configuration enhances electrophilicity at the benzamido ring while increasing steric hindrance for bulkier reagents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 421.29 g/mol. The compound features a thiazole ring, an ethyl ester group, and a dichlorobenzamide moiety, which are critical for its reactivity and biological interactions.

Chemistry

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis.
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its unique functional groups.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to good antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens are notably lower than those for standard agents like fluconazole.
    PathogenMIC (µM)Reference
    E. coli0.01 - 34.4
    S. aureusModerate
    A. nigerLower than fluconazole
    C. albicansLower than fluconazole
  • Potential Anticancer Properties : Research is ongoing to explore its potential as a therapeutic agent in cancer treatment, particularly through mechanisms that induce apoptosis in cancer cells by targeting specific signaling pathways.

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential use in treating infectious diseases and certain cancers due to its biological activities.
    • Mechanism of Action : It may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells through enzyme inhibition.

Industry

  • Intermediate in Pharmaceutical Production : this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Antimicrobial Study

A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated that this compound showed promising antibacterial activity with IC50 values indicating effectiveness against several strains .

Synthesis Optimization

Research has highlighted the optimization of synthetic pathways to enhance yield and purity when producing this compound on an industrial scale. Techniques such as microreactor technology have been explored to improve efficiency.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate with structurally related compounds from the evidence (primarily and ):

Structural Features and Substituent Analysis

Compound Key Substituents Molecular Implications
This compound - 2-position: 3,5-dichlorobenzamido
- 4-position: Phenyl
- 5-position: Ethyl ester
High lipophilicity (Cl groups), steric hindrance (phenyl), moderate solubility (ester)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound m, ) - Hydroperoxypropan-2-yl
- Ureido and hydroxy groups
Enhanced hydrogen bonding (hydroxy, ureido), potential oxidative reactivity (hydroperoxy)
Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate (Compound w, ) - Bis-thiazole core
- Hydroxy and carbamate groups
High polarity (hydroxy, carbamate), potential for dimeric target binding
Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (Compound x, ) - Chiral hydroxy group
- Methylureido
Stereospecific interactions (chiral center), metabolic stability (methyl groups)

Key Differences and Implications

Lipophilicity vs. Solubility :

  • The 3,5-dichlorobenzamido group in the target compound increases lipophilicity compared to the hydroperoxy and hydroxy substituents in compounds m and w. This may enhance membrane permeability but reduce aqueous solubility .
  • Ethyl carboxylate at the 5-position offers moderate solubility, whereas carbamate and hydroxy groups in analogs improve hydrophilicity .

Reactivity and Stability :

  • The hydroperoxy group in compound m introduces oxidative instability, whereas the dichlorobenzamido group in the target compound is chemically inert under physiological conditions .
  • The ethyl ester in the target compound may undergo hydrolysis in vivo, unlike the carbamate linkages in analogs, which are typically more stable .

The dichlorobenzamido group may instead favor hydrophobic interactions .

Methodological Considerations

  • Structural Analysis : Tools like SHELX () are critical for crystallographic determination of thiazole derivatives, enabling precise mapping of substituent orientations .
  • Theoretical Modeling : Conceptual DFT () could predict electronic properties (e.g., nucleophilicity at the thiazole ring) and guide synthetic optimization .
  • Synthesis : The reflux method described in (using substituted benzaldehyde and acetic acid) may apply to the target compound, though specific conditions require validation .

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound belonging to the thiazole class, characterized by its unique structural features that may confer significant biological activity. This article explores its biological properties, particularly its antimicrobial and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 421.29 g/mol. The compound features a thiazole ring, an ethyl ester group, and a 3,5-dichlorobenzamide moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the dichlorobenzamide group. Techniques such as microreactor technology can optimize the synthesis process for improved yield and purity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate promising activity against Gram-positive bacteria and fungi:

  • Antibacterial Activity : The compound exhibited moderate to good activity against Escherichia coli and Staphylococcus aureus. In a study assessing various thiazole derivatives, it was found that compounds similar to this compound showed inhibitory concentrations (IC50) ranging from 0.01 to 34.4 μM against these bacteria .
  • Antifungal Activity : The compound also demonstrated efficacy against fungal strains such as Aspergillus niger and Candida albicans, with minimal inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .

Case Studies

  • In Vitro Studies : A series of in vitro tests revealed that derivatives of thiazoles, including this compound, significantly inhibited the growth of drug-resistant bacterial strains .
  • Cell Viability Assays : Research indicated that while exhibiting antimicrobial activity, these compounds maintained a degree of safety toward human cell lines (e.g., MRC-5 cells), showing only a moderate reduction in viability at higher concentrations .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-carboxylateHydroxy group instead of amidoLacks amide functionality affecting reactivity
This compoundDifferent dichlorobenzamide positionVariation in biological activity due to structural differences
Ethyl 2-(2,4-Dichlorophenyl)-4-hydroxythiazole-5-methyl esterMethyl ester instead of ethylInfluences solubility and pharmacokinetics

The presence of the dichlorobenzamide moiety enhances lipophilicity and membrane permeability compared to other thiazole derivatives .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization with the 3,5-dichlorobenzamido group. Key steps include:

  • Coupling Reactions : Use coupling agents like EDC·HCl and HOBt in dichloromethane (DCM) under inert conditions to minimize side reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during amide bond formation to prevent racemization or decomposition .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product . Methodological validation via HPLC or TLC is critical for monitoring reaction progress .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the thiazole ring, phenyl groups, and ester/amide functionalities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, using software like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this thiazole derivative?

Contradictions in biological data often arise from variations in assay conditions or structural analogs. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dichlorophenyl vs. methoxy groups) to isolate pharmacophores .
  • Standardized Assays : Use enzyme inhibition assays (e.g., kinase panels) under controlled pH, temperature, and solvent conditions to ensure reproducibility .
  • Computational Modeling : Apply molecular docking to predict binding affinities toward targets like protein kinases, cross-referenced with experimental IC₅₀ values .

Q. What computational methods are recommended for predicting electronic properties and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution, which influence binding to biological targets .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the ester/amide groups in aqueous environments .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors on the thiazole ring) using software like Schrödinger .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

  • Data Collection : Use synchrotron radiation for high-resolution data, especially for small crystals or weakly diffracting samples .
  • Refinement Strategies : Employ SHELXL’s TWIN and BASF commands to handle twinning, and validate with R-factor convergence tests .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) to confirm packing stability and polymorphic forms .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity Validation Method
Thiazole core formationDCM, EDC·HCl, HOBt, 0–5°C65–70TLC (EtOAc/hexane 3:7)
Amide coupling3,5-Dichlorobenzoyl chloride, TEA, RT75–80HPLC (C18 column, MeCN/H₂O)
Final purificationEthanol/water recrystallization85–90¹H NMR, HRMS

Table 2. Common Data Contradictions and Resolutions in Biological Studies

IssueResolution StrategyReference
Variable IC₅₀ values in kinase assaysStandardize ATP concentrations (1 mM) and pH (7.4)
Discrepant solubility profilesUse DMSO stock solutions with ≤0.1% v/v in assays
Inconsistent SAR trendsConduct meta-analysis of analogs with Cl vs. NO₂ substituents

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